N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide

Catalog No.
S14463810
CAS No.
M.F
C8H6ClFN2O3
M. Wt
232.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide

Product Name

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide

IUPAC Name

N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-6(10)8(12(14)15)2-5(7)9/h2-3H,1H3,(H,11,13)

InChI Key

JVJCQLUDGDQOCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])F

N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide is an organic compound characterized by its unique molecular structure, which includes a nitro group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acetamide functional group. Its molecular formula is C8H6ClFN2O3, and it has a molecular weight of 232.6 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses.

Due to the presence of functional groups:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro, chloro, and fluoro groups on the aromatic ring. This allows for the introduction of various nucleophiles into the aromatic system.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride.
  • Oxidation Reactions: The acetamide group may undergo oxidation to form corresponding carboxylic acids under strong oxidizing conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide typically involves several steps:

  • Starting Material: The synthesis begins with 2-chloro-5-fluoro-4-nitroaniline.
  • Acylation Reaction: The amine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This reaction generally yields high purity products.
  • Reaction Conditions: Common conditions include stirring at room temperature or under reflux, depending on the specific method employed.

Alternative methods may involve different acylating agents or solvents to optimize yield and purity.

N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide has potential applications in:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Chemical Research: In studies exploring the reactivity of nitroaromatic compounds and their derivatives.

Its unique structure may allow it to serve as a lead compound for developing new therapeutic agents.

Several compounds share structural similarities with N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-fluoro-3-nitrophenyl)acetamideC8H6F1N2O3Lacks chloro substitution but retains a nitro group; studied for antibacterial properties.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideC8H6ClF1N2O3Contains both chloro and fluoro groups; shows enhanced binding affinity in enzyme studies.
N-(4,5-dichloro-2-nitrophenyl)acetamideC8H6Cl2N2O3Features dichloro substitution; exhibits different reactivity patterns due to additional chlorine atom.

Uniqueness

N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which influences its electronic properties and reactivity compared to other similar compounds. The combination of both chloro and fluoro groups alongside a nitro group provides distinct characteristics that may enhance its potential as a pharmaceutical agent.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.0050979 g/mol

Monoisotopic Mass

232.0050979 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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